InChI=1S/C7H8N2S/c8-7(10)5-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10)
.
4-Pyridineethanethioamide, also known as 4-(2-aminoethylthio)pyridine, is an organic compound that features a pyridine ring substituted with a thioamide group. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural characteristics of 4-Pyridineethanethioamide contribute to its reactivity and functionality in chemical reactions.
4-Pyridineethanethioamide can be synthesized through various chemical methods, often involving the reaction of pyridine derivatives with thiol compounds or thioacids. The compound can also be found in certain natural products, although its direct extraction from natural sources is less common.
4-Pyridineethanethioamide belongs to the class of heterocyclic compounds, specifically pyridine derivatives. It is classified as a thioamide due to the presence of the thioamide functional group (-C(=S)NHR), where R represents an alkyl or aryl group. This classification highlights its potential biological activity and importance in synthetic chemistry.
The synthesis of 4-Pyridineethanethioamide can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with thiourea in the presence of acidic conditions, which facilitates the formation of the thioamide bond.
The molecular structure of 4-Pyridineethanethioamide features a pyridine ring with a thioamide substituent on the ethyl side chain. The chemical formula is C7H10N2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.
4-Pyridineethanethioamide participates in various chemical reactions due to its functional groups. Notable reactions include:
Procedure:
The mechanism of action for 4-Pyridineethanethioamide primarily revolves around its ability to interact with biological targets through hydrogen bonding and nucleophilic attack. Its thioamide functionality allows it to participate in enzyme inhibition and receptor binding.
Relevant data indicate that the compound's stability is influenced by pH and temperature, affecting its solubility and reactivity profiles.
4-Pyridineethanethioamide has potential applications in various scientific fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0